4-(4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenyl)2-((4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)methyl)-pyrimidine
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Overview
Description
4-(4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenyl)2-((4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)methyl)-pyrimidine is a complex organic compound characterized by the presence of multiple pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenyl)2-((4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)methyl)-pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 4-(1,4,5,6-tetrahydro-2-pyrimidinyl)benzaldehyde with 2-(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)acetonitrile under basic conditions, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenyl)2-((4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)methyl)-pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of fully reduced pyrimidinyl derivatives.
Substitution: Formation of substituted pyrimidinyl compounds.
Scientific Research Applications
4-(4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenyl)2-((4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)methyl)-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenyl)2-((4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)methyl)-pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenol
- 4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)-1,3-benzenediol
- 4-Phenyl-1,2,3,6-tetrahydro-1-pyridinevaleronitrile hydrochloride
Uniqueness
4-(4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenyl)2-((4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)methyl)-pyrimidine is unique due to its dual pyrimidinyl groups, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
160522-97-4 |
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Molecular Formula |
C25H26N6 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]-2-[[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]methyl]pyrimidine |
InChI |
InChI=1S/C25H26N6/c1-12-27-24(28-13-1)20-5-3-18(4-6-20)17-23-26-16-11-22(31-23)19-7-9-21(10-8-19)25-29-14-2-15-30-25/h3-11,16H,1-2,12-15,17H2,(H,27,28)(H,29,30) |
InChI Key |
KEJAQHNUNOJBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)C2=CC=C(C=C2)CC3=NC=CC(=N3)C4=CC=C(C=C4)C5=NCCCN5 |
Origin of Product |
United States |
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